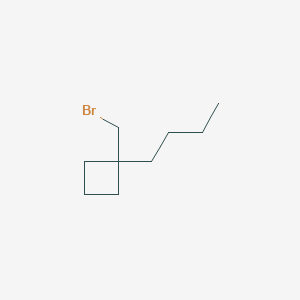

1-(Bromomethyl)-1-butylcyclobutane

Description

Contextual Significance of Strained Ring Systems in Organic Chemistry

Strained ring systems, such as cyclobutanes, are cyclic molecules that exhibit bond angles deviating significantly from the ideal tetrahedral angle of 109.5°. This deviation induces ring strain, a form of potential energy that influences the chemical and physical properties of these molecules. The inherent strain in cyclobutanes, for instance, makes them more reactive than their acyclic or larger ring counterparts. This heightened reactivity can be harnessed in organic synthesis to construct complex molecular architectures through ring-opening or ring-expansion reactions. The study of strained rings provides valuable insights into chemical bonding, reaction mechanisms, and the energetics of organic molecules, forming a cornerstone of modern physical organic chemistry.

Overview of Cyclobutane (B1203170) Chemistry and Reactivity

The chemistry of cyclobutane is characterized by a delicate balance between the stability of the four-membered ring and its propensity to undergo reactions that relieve its inherent strain. Cyclobutane derivatives can participate in a variety of transformations, including thermal and photochemical cycloadditions and cycloreversions, as well as reactions involving the functional groups attached to the ring. The presence of substituents can significantly influence the reactivity of the cyclobutane core, either by activating it towards certain reactions or by providing a handle for further chemical modification. The unique conformational properties of the cyclobutane ring, which exists in a puckered conformation to alleviate some torsional strain, also play a crucial role in determining the stereochemical outcome of its reactions.

Role of Halogenated Alkanes in Advanced Synthetic Strategies

Halogenated alkanes, or alkyl halides, are among the most versatile and widely used building blocks in organic synthesis. The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a vast array of substitution and elimination reactions. The bromomethyl group (-CH2Br) in 1-(Bromomethyl)-1-butylcyclobutane is a particularly useful functional group. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it a better leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups by reacting the compound with various nucleophiles, thereby serving as a key intermediate in the synthesis of more complex molecules.

Rationale for Comprehensive Investigation of the Chemical Compound

The comprehensive investigation of this compound is justified by its potential as a versatile synthetic intermediate and as a probe for studying the interplay of steric and electronic effects in chemical reactions. The presence of a quaternary carbon center on the cyclobutane ring, substituted with both a butyl group and a bromomethyl group, presents interesting stereochemical and mechanistic questions. Understanding the reactivity of this compound can lead to the development of novel synthetic routes to other highly substituted cyclobutane derivatives, which are motifs found in some natural products and pharmacologically active compounds. Furthermore, the systematic study of its properties and reactions contributes to the broader understanding of the chemistry of strained ring systems and halogenated alkanes.

Chemical and Physical Properties

The physicochemical properties of this compound are dictated by its molecular structure. The presence of the butyl group lends it a non-polar character, while the bromomethyl group introduces polarity and a site for chemical reactivity.

| Property | Value |

| Molecular Formula | C9H17Br shachemlin.combldpharm.com |

| Molecular Weight | 205.14 g/mol shachemlin.combldpharm.com |

| CAS Number | 1484650-44-3 shachemlin.combldpharm.com |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Estimated to be in the range of 200-220 °C |

| Density | Estimated to be around 1.1-1.2 g/mL |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water |

Synthesis and Spectroscopic Analysis

The synthesis of this compound would likely involve the bromination of the corresponding alcohol, 1-butylcyclobutanemethanol. This transformation can be achieved using various brominating agents. A common method for the synthesis of similar (bromomethyl)cyclobutane (B93029) derivatives involves the reaction of the corresponding alcohol with a phosphorus-based brominating agent like phosphorus tribromide or by using a combination of triphenylphosphine (B44618) and a bromine source.

Spectroscopic techniques are essential for the characterization of this compound.

| Spectroscopic Data | Expected Chemical Shifts/Signals |

| ¹H NMR | Signals corresponding to the butyl group (triplet and multiplets between 0.9-1.5 ppm), the cyclobutane ring protons (multiplets between 1.6-2.2 ppm), and the bromomethyl group (singlet around 3.4 ppm). |

| ¹³C NMR | Signals for the carbons of the butyl group, the cyclobutane ring (including the quaternary carbon), and the bromomethyl group. The carbon attached to bromine would appear in the range of 30-40 ppm. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-(bromomethyl)-1-butylcyclobutane |

InChI |

InChI=1S/C9H17Br/c1-2-3-5-9(8-10)6-4-7-9/h2-8H2,1H3 |

InChI Key |

OXHPXEHSZTZLBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromomethyl 1 Butylcyclobutane and Analogous Structures

Strategies for Cyclobutane (B1203170) Core Construction

The formation of the cyclobutane ring is the cornerstone of synthesizing 1-(bromomethyl)-1-butylcyclobutane. Several powerful methods have been established, each with its own advantages and limitations.

[2+2] Cycloaddition Approaches

[2+2] cycloaddition reactions, which involve the union of two double-bond-containing molecules to form a four-membered ring, are a direct and widely employed method for cyclobutane synthesis. ntu.ac.uknih.govacs.org These reactions can be initiated thermally, photochemically, or through catalysis. ntu.ac.ukmdpi.com

Thermal [2+2] cycloadditions are particularly effective for ketenes due to their linear and less sterically hindered nature. harvard.edu The reaction of a ketene (B1206846) with an alkene can produce a cyclobutanone (B123998), which can then be further functionalized. For instance, the cycloaddition of dichloroketene (B1203229) with alkenes is a common method, although it necessitates a subsequent dehalogenation step to yield the desired 1,3-substituted cyclobutane. nih.govacs.org More recent advancements have utilized allenoates in Lewis acid-promoted [2+2] cycloadditions with terminal alkenes, providing a rapid and high-yield route to 1,3-substituted cyclobutanes under robust conditions. nih.govacs.org

Photochemical [2+2] cycloadditions offer another powerful tool for constructing the cyclobutane skeleton. researchgate.net These reactions, often proceeding via a diradical or dipolar mechanism, can be used to synthesize a variety of cyclobutane derivatives. ru.nl For example, the heterodimerization of dissimilar acyclic enones can be achieved with excellent diastereoselectivity using a ruthenium(II) photocatalyst under visible light irradiation. organic-chemistry.org

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Reactants | Conditions | Product Type | Reference |

| Allenoates and Terminal Alkenes | Lewis Acid Promoter | 1,3-Substituted Cyclobutanes | nih.govacs.org |

| Dichloroketene and Alkenes | Thermal | 1,3-Substituted Cyclobutanes (after dehalogenation) | nih.govacs.org |

| Dissimilar Acyclic Enones | Ru(II) Photocatalyst, Visible Light | Tri- and Tetrasubstituted Cyclobutanes | organic-chemistry.org |

| Sulfonyl Allenes and Benzyl Vinyl Ether | High Pressure (15 kbar) | Substituted Cyclobutanes | ru.nl |

| Keteniminium Salts and Vinyl Boronates | Thermal | Borylated Cyclobutanes | nih.gov |

Ring Contraction Reactions

Ring contraction reactions provide an alternative and often stereoselective pathway to highly substituted cyclobutanes from more readily accessible five-membered rings, such as pyrrolidines. nih.govchemistryviews.orgacs.org One notable method involves the use of iodonitrene chemistry to mediate the contraction of pyrrolidines. nih.govacs.org This process, which proceeds through a nitrogen extrusion mechanism, is believed to involve a 1,4-biradical intermediate that undergoes rapid C-C bond formation to yield the cyclobutane product stereospecifically. ntu.ac.uknih.govacs.org This method has proven effective for synthesizing multisubstituted cyclobutanes with multiple stereocenters and has even been applied to the synthesis of complex natural products like piperarborenine B. nih.govchemistryviews.orgacs.org

Other ring contraction strategies include the Favorskii rearrangement and pinacol-type rearrangements. wikipedia.org The Favorskii rearrangement can convert a cyclohexanone (B45756) into a cyclopentanecarboxylic acid derivative, and similar principles can be applied to create cyclobutanes from larger rings. Cationic rearrangements, such as the Demyanov ring contraction, involve the diazotization of aminocyclobutanes, leading to carbocation intermediates that can rearrange to form cyclobutane derivatives. wikipedia.org

Radical Cyclization Pathways

Radical cyclization reactions have emerged as a valuable tool for the synthesis of cyclobutanes, often under mild conditions with excellent functional group tolerance. ntu.ac.uknih.gov Photoredox catalysis has enabled the development of novel radical addition-polar cyclization cascades. nih.gov For example, the reaction of alkylboronic esters with haloalkyl alkenes can be initiated by single-electron transfer, leading to a deboronative radical addition followed by a polar 4-exo-tet cyclization to form the cyclobutane ring. nih.gov This method is versatile, allowing for the synthesis of various substituted cyclobutanes. nih.gov

Another approach involves a copper-catalyzed radical cascade reaction starting from simple cyclobutanes to introduce further functionalization. This strategy can lead to the formation of highly functionalized cyclobutene (B1205218) derivatives through the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.orgrsc.org

Installation of the Butyl and Bromomethyl Moieties

Once the cyclobutane core is established, the next critical step is the introduction of the butyl and bromomethyl groups to arrive at the target molecule, this compound. This often involves a sequence of alkylation and functionalization reactions.

Alkylation and Functionalization Protocols

The introduction of the butyl and bromomethyl groups at the same carbon atom to form a 1,1-disubstituted cyclobutane requires careful planning. A common strategy involves the creation of a cyclobutane intermediate with a functional group that can be converted to the desired substituents. For example, a cyclobutanone can undergo α-alkylation. nih.gov While there are organocatalytic methods for the enantioselective α-alkylation of cyclobutanones, transition metal-catalyzed reactions are also being explored. researchgate.net

A double-alkylation reaction can be employed to create 1,1-disubstituted cyclobutanes. For instance, the dianion of a substituted acetic acid can react with a dielectrophile in a ring-closing alkylation to form a cyclobutane ring with a specific substitution pattern. acs.org

The bromomethyl group is often introduced by converting a hydroxymethyl group. A well-established method for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide. A specific method for synthesizing (bromomethyl)cyclobutane (B93029) from cyclobutylmethanol involves using triphenylphosphite and bromine in DMF at low temperatures, resulting in a good yield of the desired product. chemicalbook.comgoogle.com Another approach involves the reaction of cyclopropyl (B3062369) carbinol with hydrobromic acid, which can lead to a mixture of products including (bromomethyl)cyclobutane. google.com

Stereoselective and Regioselective Synthesis of Substituted Cyclobutanes

Achieving the desired stereochemistry and regiochemistry is a paramount concern in the synthesis of complex cyclobutanes. Many of the methods described for core construction offer inherent stereocontrol. For example, the ring contraction of pyrrolidines using iodonitrene chemistry is highly stereoselective. nih.govacs.org Similarly, [2+2] cycloadditions can often be controlled to produce specific diastereomers. mdpi.com

For the installation of substituents, stereoselective methods are also crucial. The enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved via a sulfa-Michael addition to cyclobutenes using a chiral cinchona-based squaramide catalyst. rsc.org While this example illustrates the synthesis of a 1,2-disubstituted pattern, similar principles of asymmetric catalysis can be applied to achieve stereocontrol in the synthesis of 1,1-disubstituted cyclobutanes.

The regioselectivity of these reactions is also a key consideration. In [2+2] cycloadditions, the regiochemical outcome is often dictated by the electronic properties of the reacting partners. acs.org In radical cyclizations, the regioselectivity of the ring closure is typically governed by Baldwin's rules, with 4-exo-tet cyclizations being favored for the formation of cyclobutane rings. nih.gov

Derivatization and Functional Group Interconversions Leading to the Chemical Compound

A plausible and efficient route to (1-butylcyclobutyl)methanol (B8780362) begins with cyclobutanone. The first step involves a Grignard reaction, where butylmagnesium bromide is added to cyclobutanone. This reaction forms the tertiary alcohol, 1-butylcyclobutanol. Subsequent reaction with a suitable methylating agent would not yield the desired primary alcohol. Therefore, a more controlled approach is necessary.

A more viable pathway involves the initial synthesis of ethyl cyclobutanecarboxylate. This ester can then be alkylated at the alpha position with butyl bromide using a strong base like lithium diisopropylamide (LDA) to form ethyl 1-butylcyclobutanecarboxylate. The final step to obtain the precursor alcohol, (1-butylcyclobutyl)methanol, is the reduction of the ester group using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Once (1-butylcyclobutyl)methanol is obtained, the pivotal functional group interconversion is the substitution of the hydroxyl group with a bromine atom. Several established methods can achieve this transformation. These reactions are typically nucleophilic substitutions where the hydroxyl group is first converted into a better leaving group.

One common approach is the use of phosphorus tribromide (PBr₃). This reagent reacts with the primary alcohol in a manner that results in the formation of the desired alkyl bromide. The reaction generally proceeds with good yield and is a standard procedure for converting primary and secondary alcohols to their corresponding bromides.

Another effective method involves the use of thionyl chloride (SOCl₂) to first form the corresponding chloromethyl derivative, followed by a Finkelstein reaction with sodium bromide in a suitable solvent like acetone. However, a more direct route using a brominating agent is generally preferred.

The Appel reaction offers another alternative. This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert the alcohol to the bromide. This method is known for its mild reaction conditions.

A summary of potential bromination methods for (1-butylcyclobutyl)methanol is presented in the table below.

Table 1: Representative Methods for the Bromination of (1-butylcyclobutyl)methanol

| Reagent System | Solvent | Typical Conditions | Key Considerations |

|---|---|---|---|

| PBr₃ | Diethyl ether or THF | 0 °C to room temperature | Stoichiometric control is important to avoid side reactions. |

| HBr (conc.) | - | Reflux | Can lead to rearrangements in sensitive substrates. |

| SOCl₂, then NaBr | Pyridine, then Acetone | 0 °C to reflux | Two-step process. |

| PPh₃, CBr₄ | Dichloromethane (B109758) | 0 °C to room temperature | Mild conditions, good for sensitive substrates. |

| PPh₃, NBS | Dichloromethane | 0 °C to room temperature | Similar to the Appel reaction with CBr₄. |

This table is illustrative and specific conditions may need to be optimized for the synthesis of this compound.

The conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt (e.g., LiBr or NaBr) is also a highly effective and common strategy. ub.edu This two-step process involves the formation of a good leaving group (tosylate or mesylate) from the alcohol, which is then displaced by the bromide ion in an Sₙ2 reaction. ub.edu

Green Chemistry Considerations in the Synthesis of Cyclobutane Bromides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and other cyclobutane bromides can be evaluated and potentially improved through these principles.

Atom Economy: Traditional bromination methods, such as those using PBr₃ or the Appel reaction, often have lower atom economy due to the formation of stoichiometric byproducts (e.g., phosphorous acid or triphenylphosphine oxide). The use of hydrobromic acid (HBr) as a reagent offers a higher atom economy, as the only byproduct is water. However, the harsh acidic conditions may not be suitable for all substrates.

Use of Safer Solvents: Many of the traditional solvents used in these syntheses, such as dichloromethane and diethyl ether, are volatile and have associated health and environmental risks. The exploration of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could significantly improve the environmental profile of the synthesis. In some cases, solvent-free conditions or the use of water as a cosolvent are being explored for similar transformations. rsc.org

Catalytic Methods: The development of catalytic methods for the bromination of alcohols would be a significant advancement in green chemistry. While not yet standard for this specific transformation, research into catalytic halogenation reactions is an active area. A catalytic cycle would reduce the amount of reagents required and minimize waste.

Alternative Synthetic Routes: Investigating alternative synthetic routes that avoid multiple steps and the use of hazardous reagents is a key aspect of green chemistry. For instance, silver-catalyzed ring expansion reactions of 1-alkynyl cyclobutanols have been reported for the synthesis of other halogenated cyclopentanones, highlighting the potential for innovative, metal-catalyzed approaches in the synthesis of strained ring systems. rsc.org While not directly applicable to the target molecule, this demonstrates the exploration of novel, more efficient synthetic strategies.

Waste Reduction: The purification of the final product often involves chromatography, which generates significant solvent waste. The development of synthetic methods that yield high-purity products directly from the reaction mixture, or that allow for crystallization as a purification method, would be highly beneficial from a green chemistry perspective. A patent for the synthesis of bromomethyl cyclobutane describes a purification process involving washing and distillation to remove impurities, which can be more environmentally friendly than large-scale chromatography. google.comgoogle.com

By focusing on these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, safer, and more environmentally sustainable.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1-Butylcyclobutyl)methanol |

| 1-Butylcyclobutanol |

| 1-Butyl-1-methylcyclobutane |

| 1-Butyl-2-methylcyclobutane |

| Butylcyclobutane |

| Butylmagnesium bromide |

| Carbon tetrabromide |

| Cyclobutanone |

| Cyclobutylamine |

| Dichloromethane |

| Diethyl ether |

| Ethyl 1-butylcyclobutanecarboxylate |

| Ethyl cyclobutanecarboxylate |

| Hydrobromic acid |

| Lithium aluminum hydride |

| Lithium diisopropylamide |

| N-bromosuccinimide |

| Phosphorus tribromide |

| Sodium bromide |

| Thionyl chloride |

Reaction Pathways and Mechanistic Investigations of 1 Bromomethyl 1 Butylcyclobutane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The substitution reactions of 1-(bromomethyl)-1-butylcyclobutane are notable for their slow rates, a direct consequence of the steric congestion around the reaction center. The quaternary carbon atom adjacent to the bromomethyl group effectively shields the electrophilic carbon from nucleophilic attack.

SN1 and SN2 Mechanistic Studies

The two primary mechanisms for nucleophilic substitution, SN1 and SN2, are both significantly impeded for this compound.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism, which involves a backside attack by the nucleophile in a single, concerted step, is extremely slow. stackexchange.comlibretexts.org The bulky butyl and cyclobutane (B1203170) groups surrounding the quaternary carbon create a high-energy transition state, sterically hindering the approach of the nucleophile. ic.ac.uk Studies on analogous neopentyl systems show that their SN2 reaction rates can be millions of times slower than that of methyl bromide, a fact attributed almost entirely to this steric effect. ic.ac.ukyoutube.com

The SN1 (Substitution Nucleophilic Unimolecular) pathway is also disfavored. This mechanism proceeds through a carbocation intermediate formed by the departure of the leaving group. libretexts.orgmasterorganicchemistry.com For this compound, this would result in the formation of a highly unstable primary carbocation. stackexchange.comquora.com However, under forcing SN1 conditions (e.g., a weak nucleophile and a polar, ionizing solvent), the reaction can proceed, albeit slowly. youtube.com The initially formed primary carbocation is prone to rapid rearrangement to a more stable carbocation. This could involve a 1,2-hydride shift from the butyl group or, more likely, a ring-expansion of the cyclobutane ring to form a more stable tertiary cyclopentyl carbocation. This rearrangement complicates the product profile of SN1 reactions. stackexchange.comquora.com

| Alkyl Halide | Structure | Relative Rate | Primary Reason for Rate |

|---|---|---|---|

| Methyl Bromide | CH3Br | ~10,000,000 | Minimal steric hindrance |

| Ethyl Bromide | CH3CH2Br | ~100,000 | Slight increase in steric hindrance |

| Neopentyl Bromide (analogue) | (CH3)3CCH2Br | 1 | Severe steric hindrance to backside attack |

| This compound | C4H7(C4H9)CH2Br | <1 (Predicted) | Severe steric hindrance from butyl and cyclobutyl groups |

Stereochemical Course of Substitution Reactions

The stereochemical outcome of a substitution reaction is intrinsically linked to its mechanism.

In the rare event of an SN2 reaction , the mechanism dictates a complete inversion of stereochemistry at the electrophilic carbon. libretexts.org This is due to the requisite backside attack of the nucleophile.

For an SN1 reaction , the process involves a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to a mixture of products with retention and inversion of configuration , often resulting in racemization if the carbon were a stereocenter. masterorganicchemistry.com While the bromomethyl carbon in the parent molecule is not chiral, rearrangement during an SN1 reaction could generate a chiral center, leading to a racemic mixture of products.

Elimination Reactions

Elimination reactions, which result in the formation of an alkene, are significant competing pathways to substitution for alkyl halides, particularly under basic conditions. lumenlearning.com

E1 and E2 Mechanistic Pathways

For this compound, both E1 and E2 elimination pathways are possible, with the outcome depending on the reaction conditions.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously to form a double bond. libretexts.org This pathway requires a strong base. lumenlearning.com Due to the steric hindrance of this compound, a strong, bulky base like potassium tert-butoxide would be most effective at promoting E2 elimination over the sterically hindered SN2 substitution. smore.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. libretexts.org A weak base (which can be the solvent) then removes a β-hydrogen from the carbocation to form the alkene. smore.com E1 reactions compete directly with SN1 reactions and are favored by weak bases and polar ionizing solvents. libretexts.org As with the SN1 pathway, the carbocation formed from this compound is susceptible to rearrangement prior to elimination. chemistrysteps.com

Regioselectivity and Stereoselectivity of Alkene Formation

Regioselectivity in elimination reactions concerns the formation of constitutional isomers, governed by Zaitsev's and Hofmann's rules. libretexts.org Elimination from this compound can abstract a proton from either the adjacent carbon of the butyl group or a carbon on the cyclobutane ring.

Zaitsev's Rule predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.org This outcome is typical for E1 reactions and for E2 reactions using small, strong bases (e.g., sodium ethoxide). chemistrysteps.comsaskoer.ca

Hofmann's Rule predicts that the major product will be the less substituted alkene. This is common in E2 reactions when a sterically bulky base (e.g., potassium tert-butoxide) is used, as it preferentially attacks the more sterically accessible, less hindered β-hydrogen. stackexchange.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z).

The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group. libretexts.orgchemistrysteps.com This means the H–C–C–Br dihedral angle must be 180°. This conformational requirement dictates the stereochemistry of the resulting alkene.

The E1 mechanism proceeds through a trigonal planar carbocation, which loses the strict geometric constraints of the E2 pathway. saskoer.ca Generally, the reaction favors the formation of the more thermodynamically stable alkene, which is typically the trans or (E)-isomer . saskoer.ca

Intramolecular Rearrangement Processes

The four-membered ring of this compound is susceptible to rearrangement under various conditions, leading to the formation of thermodynamically more stable products. The primary modes of these rearrangements involve the expansion of the cyclobutane ring to a cyclopentane (B165970) or cyclopentene (B43876) system.

Ring Expansion Reactions of the Cyclobutane Core

Ring expansion is a dominant reaction pathway for cyclobutylmethyl systems, driven by the relief of ring strain inherent in the cyclobutane structure. This process can be initiated through carbocationic, radical, or photochemical means.

The formation of a primary carbocation upon the departure of the bromide ion from this compound is energetically unfavorable. However, under solvolytic conditions or in the presence of a Lewis acid, the formation of the 1-butylcyclobutylmethyl carbocation can be induced. jk-sci.com This primary carbocation is highly unstable and readily undergoes a 1,2-shift, a classic example of a Wagner-Meerwein rearrangement, to form a more stable carbocation. wikipedia.orglscollege.ac.in

The rearrangement involves the migration of one of the cyclobutane ring carbons to the adjacent carbocationic center. This concerted process relieves the significant ring strain of the four-membered ring and simultaneously forms a more stable tertiary cyclopentyl carbocation. The presence of the butyl group at the C1 position of the cyclobutane ring influences the migratory aptitude of the adjacent ring carbons. The subsequent reaction of this tertiary carbocation with a nucleophile (e.g., solvent) or elimination of a proton leads to the formation of the final ring-expanded products, such as 1-butyl-1-methylcyclopentanol (in the case of hydrolysis) or 1-butyl-2-methylcyclopentene. libretexts.orglibretexts.org

The general mechanism for the Wagner-Meerwein rearrangement in this context is as follows:

Carbocation Formation: The C-Br bond breaks, assisted by a polar protic solvent or a Lewis acid, to form the primary 1-butylcyclobutylmethyl carbocation.

1,2-Alkyl Shift: A bond from the cyclobutane ring migrates to the primary carbocation center.

Formation of a More Stable Carbocation: This migration results in the expansion of the ring to form a more stable tertiary cyclopentyl carbocation.

Product Formation: The tertiary carbocation can then be trapped by a nucleophile or undergo elimination to yield the final product. youtube.com

Table 1: Plausible Products from Carbocation-Mediated Rearrangement of this compound

| Reactant | Intermediate Carbocation | Rearranged Carbocation | Final Product(s) (Example with H₂O as nucleophile) |

| This compound | 1-Butylcyclobutylmethyl cation (primary) | 1-Butyl-1-methylcyclopentyl cation (tertiary) | 1-Butyl-1-methylcyclopentanol, 1-Butyl-2-methylcyclopentene, 1-Butyl-5-methylcyclopentene |

Homolytic cleavage of the carbon-bromine bond in this compound, typically initiated by radical initiators (e.g., AIBN) or photochemically, generates a primary 1-butylcyclobutylmethyl radical. Similar to its carbocationic counterpart, this primary radical can undergo a ring-opening rearrangement. nih.govrsc.org The driving force for this rearrangement is the relief of ring strain.

The cyclobutylmethyl radical can undergo a β-scission of one of the internal C-C bonds of the cyclobutane ring. This process leads to the formation of a more stable open-chain radical. However, a more common pathway for cyclobutylmethyl radicals is the 1,5-hydrogen transfer or cyclization reactions if appropriate functional groups are present. In the context of ring expansion, a concerted mechanism or a stepwise process involving a cyclopentyloxy radical intermediate (if oxygen is present) can lead to cyclopentane derivatives. benthamscience.com The field of radical-induced ring expansions of cyclobutanes is an active area of research, with various methodologies being developed to control the regioselectivity of the C-C bond cleavage. rsc.org

Thermal rearrangements of this compound are less common in the absence of catalysts or initiators, as significant energy is required to cleave the C-C or C-Br bonds homolytically.

Photochemical rearrangements, on the other hand, can be induced by UV irradiation. baranlab.org The absorption of a photon can promote the molecule to an excited state, leading to the homolytic cleavage of the C-Br bond and the formation of a radical pair. The subsequent reactions would then follow the radical-induced pathways described above. rsc.org Alternatively, photo-induced electron transfer processes can lead to the formation of radical ions, which can also undergo rearrangement. The specific products formed will depend on the wavelength of light used, the presence of photosensitizers, and the reaction medium. baranlab.org

Table 2: Comparison of Initiating Conditions for Rearrangement

| Rearrangement Type | Initiating Condition | Key Intermediate | Primary Driving Force |

| Carbocation-Mediated | Polar Protic Solvents, Lewis Acids | Carbocation | Formation of a more stable carbocation, Relief of ring strain |

| Radical-Induced | Radical Initiators (AIBN), Heat, Light | Radical | Relief of ring strain |

| Photochemical | UV Irradiation | Excited State, Radical | Absorption of light energy, Relief of ring strain |

The ring expansion of the 1-butylcyclobutylmethyl system is both kinetically and thermodynamically favored.

Thermodynamic Driving Force: The primary thermodynamic driving force is the relief of the significant ring strain of the cyclobutane ring (approximately 26 kcal/mol). The formation of a less-strained five-membered cyclopentane ring is energetically favorable. Furthermore, in carbocation-mediated rearrangements, the transformation of a primary carbocation to a more stable tertiary carbocation provides a strong thermodynamic impetus for the reaction. libretexts.orglibretexts.org

Kinetic Factors: While the initial formation of the primary carbocation or radical is the rate-determining step, the subsequent rearrangement is typically very fast. masterorganicchemistry.com In the case of carbocation rearrangements, the 1,2-shift is a rapid process, often occurring faster than the trapping of the initial primary carbocation by a nucleophile. libretexts.org The rate of the initial heterolysis or homolysis of the C-Br bond will be influenced by the solvent polarity, temperature, and the presence of any catalysts or initiators.

Other Skeletal Rearrangements

Besides ring expansion, other skeletal rearrangements of the 1-butylcyclobutylmethyl system are theoretically possible, although less common. Under certain conditions, fragmentation of the cyclobutane ring could occur, leading to the formation of acyclic products. The specific reaction pathway taken is highly dependent on the reaction conditions and the nature of any reagents present. For instance, strong bases might favor elimination reactions that compete with rearrangement. However, given the high propensity for the relief of ring strain, ring expansion pathways are generally the most dominant and well-documented for cyclobutylmethyl systems. mychemblog.comspcmc.ac.in

Organometallic Chemistry and Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group for initiating organometallic reactions. Its ability to form carbon-metal bonds opens up a vast array of synthetic possibilities, particularly in the realm of palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net

One of the most fundamental transformations of this compound is its conversion into an organometallic intermediate, such as a Grignard reagent. This reaction involves the treatment of the alkyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom from electrophilic to highly nucleophilic. youtube.com

The resulting Grignard reagent, (1-butylcyclobutyl)methylmagnesium bromide, is a powerful nucleophile and a strong base. mnstate.edulibretexts.org Its formation must be conducted under strictly anhydrous conditions, as any trace of water will protonate the reagent, quenching it to form the corresponding alkane (1-butyl-1-methylcyclobutane) and rendering it inactive for subsequent reactions. youtube.comlibretexts.org The sterically hindered neopentyl-like structure of the substrate does not typically prevent the formation of the Grignard reagent, although reaction conditions may require careful control. libretexts.orggoogle.com

Table 1: Illustrative Formation of (1-Butylcyclobutyl)methylmagnesium Bromide

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Magnesium (Mg) turnings | Anhydrous Diethyl Ether | Inert atmosphere (N₂ or Ar), room temperature or gentle heating to initiate | (1-Butylcyclobutyl)methylmagnesium bromide |

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing C-C bonds, and this compound can serve as a potential coupling partner. The general mechanism for these reactions involves the oxidative addition of the alkyl bromide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. illinois.eduwiley-vch.de

Suzuki Reaction : The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov For this compound, a plausible pathway involves its reaction with an aryl- or vinylboronic acid. The choice of a suitable palladium catalyst, often featuring bulky phosphine (B1218219) ligands, and a base like potassium carbonate or cesium carbonate is crucial for an efficient reaction. nih.govresearchgate.net The reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.gov

Stille Reaction : The Stille reaction couples an organohalide with an organotin reagent (organostannane). libretexts.orgwikipedia.org this compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) using a palladium catalyst such as Pd(PPh₃)₄. wiley-vch.deorganic-chemistry.org While versatile, a significant drawback of the Stille coupling is the high toxicity of the organotin compounds used and the byproducts generated. organic-chemistry.org

Heck Reaction : The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org Primary alkyl bromides like this compound are generally not suitable substrates for the classic Heck reaction mechanism, which is prone to side reactions like β-hydride elimination. However, Heck-type reactions or reductive Heck couplings involving alkyl halides can occur under specific conditions, sometimes proceeding through radical pathways rather than a purely organometallic cycle. beilstein-journals.orglibretexts.org The success of such a reaction would be highly dependent on the catalyst system and reaction conditions employed.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst | Base/Additive | Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-Benzyl-1-butylcyclobutane |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₂Cl₂ | LiCl | THF | 1-Allyl-1-butylcyclobutane |

| Heck-type | Styrene | Pd(OAc)₂ / Phosphine ligand | Base (e.g., Et₃N) | DMF or Acetonitrile | Potential for complex mixture; product formation is not guaranteed via standard Heck pathways. |

The strained four-membered ring in this compound introduces the possibility of metal-promoted rearrangements. The release of ring strain (approximately 26 kcal/mol for cyclobutane) can be a thermodynamic driving force for such processes. During the formation of organometallic intermediates or in the course of transition-metal-catalyzed reactions, the cyclobutylmethyl system can undergo rearrangement. For instance, palladium-catalyzed reactions involving cyclobutanol (B46151) derivatives are known to proceed via β-carbon elimination, leading to ring-opened products. nih.gov While specific studies on this compound are scarce, rearrangements of related cyclobutylmethyl metallic species to cyclopentyl systems have been observed, often proceeding through a series of bond-breaking and bond-forming steps facilitated by the metal center.

Radical Reactions Involving the Bromomethyl Group

An alternative mode of reactivity for this compound involves the generation of a carbon-centered radical through the cleavage of the carbon-bromine bond. These reactions typically proceed under neutral conditions and are compatible with a wide range of functional groups. thieme-connect.de

The carbon-bromine bond, being weaker than carbon-hydrogen or carbon-carbon bonds, can undergo homolytic cleavage upon treatment with a radical initiator. A standard method for generating a radical from this compound involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org Upon heating, AIBN decomposes to form radicals that abstract a hydrogen atom from Bu₃SnH, generating the tributyltin radical (Bu₃Sn•). libretexts.org This tin radical then abstracts the bromine atom from this compound to produce the primary (1-butylcyclobutyl)methyl radical and tributyltin bromide. libretexts.org

Reaction Scheme for Radical Generation:

Initiation: AIBN → 2 R• + N₂

Propagation Step 1: R• + Bu₃SnH → RH + Bu₃Sn•

Propagation Step 2: Bu₃Sn• + C₄H₈(C₄H₉)CH₂Br → Bu₃SnBr + C₄H₈(C₄H₉)CH₂•

Once formed, the (1-butylcyclobutyl)methyl radical can participate in various subsequent reactions.

Intermolecular Processes : The most common intermolecular reaction for this radical in the presence of a hydrogen-atom donor like Bu₃SnH is reduction (dehalogenation). The radical abstracts a hydrogen atom from another molecule of Bu₃SnH to form the stable product 1-butyl-1-methylcyclobutane, while also regenerating the Bu₃Sn• radical to continue the chain reaction. libretexts.org This radical could also, in principle, add across the double or triple bond of a suitable acceptor molecule (a radical trap) to form a new carbon-carbon bond in an intermolecular fashion.

Intramolecular Processes : Intramolecular radical cyclizations are powerful reactions for forming rings. au.dkresearchgate.net However, for the (1-butylcyclobutyl)methyl radical itself, there are no favorable intramolecular pathways. The radical is primary and unstabilized, and there are no suitably positioned unsaturated bonds within the molecule to facilitate an intramolecular addition. Ring-opening of the cyclobutyl ring via β-scission is a possibility for cyclobutyl-substituted radicals, but it is generally slower and requires higher temperatures compared to the analogous, extremely rapid ring-opening of cyclopropylmethyl radicals. Therefore, intermolecular reactions are the more probable fate for this radical intermediate under typical conditions.

Table 3: Common Radical Reaction of this compound

| Reaction Type | Reagents | Initiator | Solvent | Product |

|---|---|---|---|---|

| Radical Dehalogenation | Tributyltin hydride (Bu₃SnH) | AIBN | Benzene or Toluene | 1-Butyl-1-methylcyclobutane |

Compound Index

Advanced Spectroscopic and Computational Approaches for Elucidating the Chemical Compound S Reactivity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

NMR spectroscopy stands as a cornerstone in the elucidation of molecular structure and dynamics. For 1-(Bromomethyl)-1-butylcyclobutane, various NMR techniques can be employed to gain a comprehensive understanding of its reactivity and conformational landscape.

Elucidation of Reaction Intermediates and Product Structures

In the study of reaction mechanisms involving this compound, ¹H and ¹³C NMR spectroscopy are indispensable for identifying transient intermediates and characterizing final products. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a detailed map of the molecular structure.

For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the disappearance of the characteristic signals for the bromomethyl group and the appearance of new signals corresponding to the product can be monitored over time. The proton on the carbon bearing the bromine in an alkyl halide typically resonates in the range of 2-4.5 ppm orgchemboulder.com. For this compound, the methylene protons of the bromomethyl group would be expected in this region. Similarly, the ¹³C NMR spectrum would show a characteristic chemical shift for the carbon attached to the bromine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂Br | 3.4 - 3.6 | Singlet |

| Cyclobutane (B1203170) ring protons | 1.8 - 2.6 | Multiplets |

| Butyl chain protons (-CH₂-) | 1.2 - 1.5 | Multiplets |

| Butyl chain terminal methyl (-CH₃) | 0.9 | Triplet |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary cyclobutane carbon | 40 - 50 |

| -CH₂Br | 35 - 45 |

| Cyclobutane -CH₂- | 20 - 30 |

| Butyl chain -CH₂- | 14 - 40 |

| Butyl chain -CH₃ | ~14 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

By analyzing the NMR spectra of reaction mixtures at various time points, it is possible to identify the formation of key intermediates, such as carbocations or other transient species, which can provide crucial evidence for a proposed reaction mechanism.

Dynamic NMR for Conformational Studies

The four-membered ring of cyclobutane is not planar and undergoes a rapid puckering motion at room temperature. The presence of bulky substituents, such as the butyl and bromomethyl groups in this compound, can influence the energetics of this conformational exchange. Dynamic NMR spectroscopy is a powerful technique to study such processes.

Influence of Solvent on NMR Spectra for Structural Insights

The choice of solvent can significantly impact the chemical shifts observed in an NMR spectrum. Solvents can interact with the solute through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). These interactions can alter the electron density around the nuclei of the solute molecule, leading to changes in their resonance frequencies reddit.comthieme-connect.de.

For this compound, using a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) can provide valuable structural information. For instance, polar solvents might interact more strongly with the polar C-Br bond, potentially influencing the chemical shifts of the adjacent protons and carbons. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances due to their magnetic anisotropy, which can help in resolving overlapping signals and assigning complex spectra. The chemical shifts of residual protons in common deuterated solvents are well-documented and must be considered when analyzing the spectra ucla.edu.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of compounds and for deducing structural information from their fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₁₇Br), HRMS can be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units youtube.com.

Table 3: Isotopic Pattern for the Molecular Ion of this compound

| Ion | Calculated Exact Mass | Relative Abundance |

| [C₉H₁₇⁷⁹Br]⁺ | 204.0517 | ~100% |

| [C₉H₁₇⁸¹Br]⁺ | 206.0497 | ~97.5% |

Note: The exact masses are calculated based on the most abundant isotopes of carbon and hydrogen.

This distinct isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule and any fragments containing it.

Fragmentation Pattern Analysis for Mechanistic Deductions

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can provide valuable information about its structure and bonding.

For this compound, several fragmentation pathways can be predicted. The cleavage of the C-Br bond is a common fragmentation pathway for alkyl bromides, which would lead to the loss of a bromine radical and the formation of a carbocation with a mass-to-charge ratio corresponding to the [C₉H₁₇]⁺ fragment. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbon bearing the substituent, is also a likely fragmentation route. This could involve the loss of the butyl group or cleavage of the cyclobutane ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 204/206 | [C₉H₁₇Br]⁺ | Molecular Ion |

| 125 | [C₉H₁₇]⁺ | Loss of ·Br |

| 149/151 | [C₅H₈Br]⁺ | Loss of C₄H₉· (butyl radical) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 69 | [C₅H₉]⁺ | Cyclobutyl-methyl cation |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry. The relative intensities of the peaks would depend on the stability of the resulting ions.

By analyzing the fragmentation patterns of reactants, intermediates, and products, it is possible to gain insights into the reaction mechanism. For example, the appearance of specific fragment ions could support the formation of a particular intermediate structure. The monitoring of reactions in real-time using techniques like atmospheric pressure ionization mass spectrometry (APi-MS) can provide kinetic and mechanistic information by tracking the evolution of reactant and product ions documentsdelivered.com.

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule and monitor the progress of a chemical reaction. youtube.commasterorganicchemistry.com The principle lies in the fact that covalent bonds vibrate at characteristic frequencies, and when a molecule absorbs infrared radiation at one of these frequencies, the vibration is excited. masterorganicchemistry.com In the context of this compound, IR spectroscopy is particularly useful for tracking reactions involving the C-Br bond of the bromomethyl group.

The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the alkyl chains and the cyclobutane ring would appear in the 3000–2850 cm⁻¹ region. docbrown.infolibretexts.org More importantly, the C-Br stretching vibration provides a distinct signal, typically found in the 750 to 550 cm⁻¹ range. docbrown.info This peak serves as a crucial marker for the presence of the bromomethyl functional group.

When this compound undergoes a functional group transformation, such as a nucleophilic substitution reaction, the IR spectrum will exhibit clear changes. For example, in a hydrolysis reaction where the bromine atom is replaced by a hydroxyl group (-OH) to form (1-butylcyclobutyl)methanol (B8780362), the characteristic C-Br absorption band would diminish and eventually disappear. Concurrently, new, distinctive peaks corresponding to the product's functional group would emerge. For a hydroxyl group, a very strong and broad absorption band would appear in the region of 3600–3200 cm⁻¹, which is characteristic of the O-H stretching vibration. youtube.comlibretexts.org

By acquiring IR spectra at various intervals during the reaction, one can monitor the decrease in the intensity of the reactant's C-Br peak and the increase in the intensity of the product's O-H peak. This allows for real-time tracking of the reaction's progress and determination of its endpoint, confirming the successful transformation of the functional group. youtube.comdocbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| C-Br (Reactant) | Stretching | ~750-550 | Disappearance indicates consumption of starting material. |

| O-H (Product) | Stretching | ~3600-3200 (Broad) | Appearance indicates formation of the alcohol product. |

| C-O (Product) | Stretching | ~1260-1000 | Appearance provides secondary confirmation of product formation. |

| C-H (Alkyl) | Stretching | ~3000-2850 | Serves as an internal reference as it is present in both reactant and product. |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into molecular structure, stability, and reactivity, complementing experimental findings. For a molecule like this compound, quantum mechanical studies are invaluable for understanding its behavior at an atomic level. ucsf.edu

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govscribd.com It is widely applied to map out the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the characterization of transition states. acs.orgrsc.orgpku.edu.cn

For a reaction involving this compound, such as a nucleophilic substitution, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-31G*) can be employed to model the entire process. Researchers can compute the geometries and energies of the reactant, the transition state, and the product. pku.edu.cn This calculation reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is the energy difference between the reactant and the transition state. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible pathways (e.g., S_N1 vs. S_N2), DFT can predict which mechanism is more favorable. acs.orgsmu.edu

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (C₅H₉(CH₂Br) + OH⁻) | Isolated starting material and nucleophile. | 0.0 (Reference) |

| Transition State ([HO···CH₂(C₅H₉)···Br]⁻) | Highest energy point along the reaction coordinate. | +22.5 |

| Products (C₅H₉(CH₂OH) + Br⁻) | Final stable species after reaction. | -15.0 |

Beyond DFT, other computational methods are used for electronic structure analysis. Ab initio and semi-empirical methods each offer a different balance between accuracy and computational cost. scribd.comlibretexts.orgresearchgate.net

Ab initio Methods: Meaning "from first principles," these methods solve the Schrödinger equation without using experimental data for parameterization. libretexts.orgwikipedia.org Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods provide a rigorous, albeit computationally expensive, way to calculate molecular properties such as molecular orbital energies, electron densities, and dipole moments. For this compound, ab initio calculations could precisely determine the charge distribution, identifying the electrophilic carbon atom in the C-Br bond, which is the primary site for nucleophilic attack.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.orgresearchgate.netquora.com While less accurate, they are significantly faster, making them suitable for preliminary analysis or for studying very large molecular systems. researchgate.net They can provide useful qualitative insights into the electronic structure and geometry of this compound before more demanding DFT or ab initio calculations are performed.

Computational methods can be used to explore the different possible puckered conformations. By calculating the total strain energy—a combination of angle strain, torsional strain, and steric strain—for each conformation, the most stable (lowest energy) geometry can be identified. It is predicted that the butyl and bromomethyl groups will arrange themselves to minimize steric hindrance with the hydrogen atoms on the adjacent ring carbons. The specific puckering angle of the cyclobutane ring will be a compromise to balance these competing strain factors. scribd.com

Theoretical modeling serves as a critical tool for validating or refuting proposed reaction mechanisms derived from experimental observations. smu.edu If an experiment suggests a particular reaction pathway for this compound, computational chemistry can test its feasibility. nih.gov

For instance, if a substitution reaction is performed, a key question might be whether it proceeds through a concerted (S_N2) or a stepwise (S_N1) mechanism. Theoretical modeling can provide a definitive answer. A DFT study would calculate the energy profiles for both pathways. The calculated activation energy for the S_N2 transition state would be compared to the energy required to form the carbocation intermediate in the S_N1 pathway. The mechanism with the significantly lower energy barrier is the one that is theoretically validated and most likely to occur under the experimental conditions. smu.edu This synergy between theoretical prediction and experimental results provides a comprehensive understanding of the compound's chemical reactivity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.